N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide
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Description
Imidazo[1,2-a]pyrimidine derivatives are a class of organic compounds that have been studied for their potential applications in various fields . They have been found to be effective inhibitors of mild steel corrosion in HCl solution . The inhibitory performance of these derivatives was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), electrochemical impedance spectroscopy (EIS), and surface analysis technology .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine derivatives has been studied . A general procedure for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines involves heating a mixture of benzaldehyde, ethyl acetoacetate, 2-aminobenzimidazole, and [(4-SO3H)BMIM]HSO4 .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine derivatives have been found to be effective inhibitors of mild steel corrosion in HCl solution . The inhibitory performance of these derivatives was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), electrochemical impedance spectroscopy (EIS), and surface analysis technology .Mechanism of Action
The organic corrosion inhibitor needs at least polar groups, through which molecules can combine the metal surface, such as the functional group(s) with a heteroatom(s) (N, P, O, or S) containing lone pair electrons; the combination between the molecule and the metal surface can also be achieved through the interaction between the delocalized “π” electron of the double bond or aromatic ring and the “d” orbital of the metal .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O/c1-13-3-5-14(6-4-13)17-18(28-12-2-11-25-20(28)26-17)27-19(29)15-7-9-16(10-8-15)21(22,23)24/h2-12H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIXNMYFHYRFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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